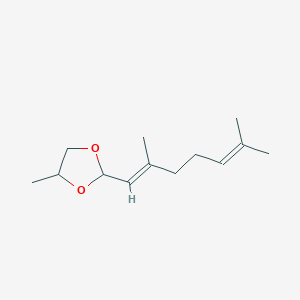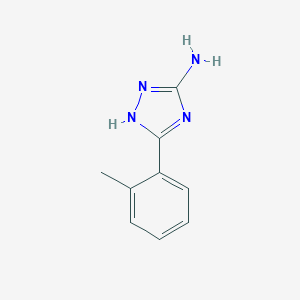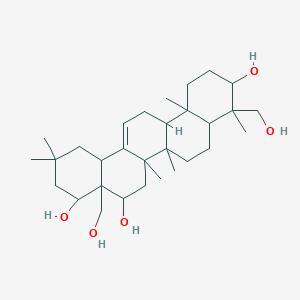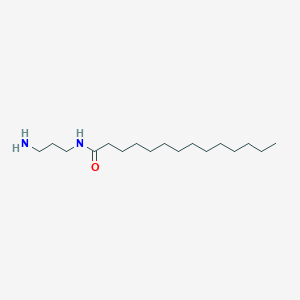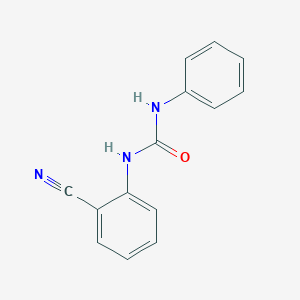![molecular formula C8H15NO B088512 (1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol CAS No. 13493-38-4](/img/structure/B88512.png)
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol, also known as (R)-(-)-Methylphenidate, is a psychostimulant drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a chiral compound, meaning it has a specific molecular configuration that gives it unique properties.
Mechanism Of Action
(R)-(-)-Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve focus and attention. The exact mechanism of action is still not fully understood, but it is believed to involve the activation of certain receptors in the brain.
Biochemical And Physiological Effects
(R)-(-)-Methylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can also cause changes in appetite and sleep patterns. It has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.
Advantages And Limitations For Lab Experiments
(R)-(-)-Methylphenidate has a number of advantages for lab experiments, including its ability to improve focus and attention, and its well-established safety profile. However, it also has a number of limitations, including its potential for abuse and its effects on the cardiovascular system.
Future Directions
There are a number of future directions for research on (R)-(-)-Methylphenidate. One area of interest is the development of new drugs that target the same neurotransmitter systems as (R)-(-)-Methylphenidate, but with fewer side effects. Another area of interest is the use of (R)-(-)-Methylphenidate in combination with other drugs to treat a wider range of conditions. Finally, there is also interest in using (R)-(-)-Methylphenidate as a research tool to study the effects of dopamine and norepinephrine on the brain.
Synthesis Methods
(R)-(-)-Methylphenidate can be synthesized through a multi-step process that involves the reaction of a chiral precursor with various reagents. One of the most common methods involves the reaction of (R)-piperidin-2-one with methyl magnesium bromide, followed by reduction with lithium aluminum hydride. This process yields (R)-(-)-Methylphenidate with high enantiomeric purity.
Scientific Research Applications
(R)-(-)-Methylphenidate has been extensively studied for its use in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus and attention. In addition to its clinical applications, (R)-(-)-Methylphenidate has also been used in scientific research to study the effects of psychostimulant drugs on the brain.
properties
CAS RN |
13493-38-4 |
|---|---|
Product Name |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C8H15NO/c1-9-4-6-2-3-7(5-9)8(6)10/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
KIASKTGTUFTIIV-DHBOJHSNSA-N |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H](C1)C2O |
SMILES |
CN1CC2CCC(C1)C2O |
Canonical SMILES |
CN1CC2CCC(C1)C2O |
synonyms |
(1β,5β,8-anti)-3-Methyl-3-azabicyclo[3.2.1]octan-8-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



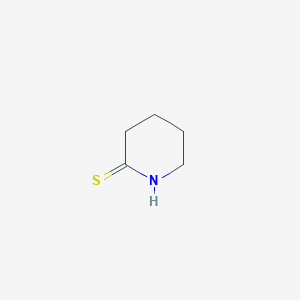

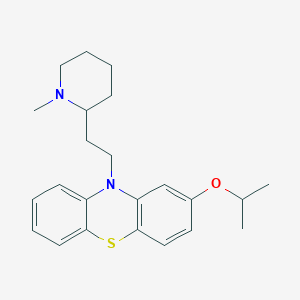
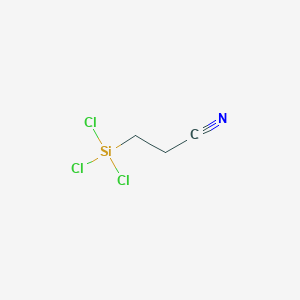
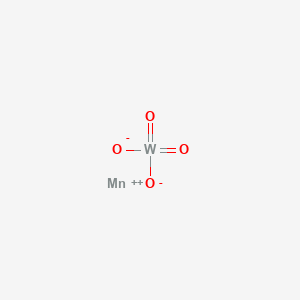
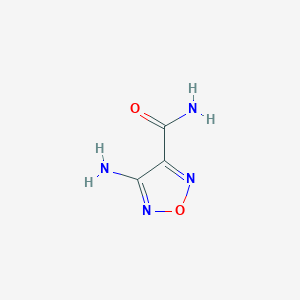
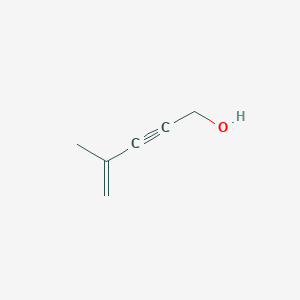
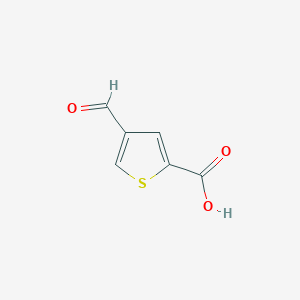
![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)
